Cas no 71182-60-0 (4-methoxy-N-(2-methylpropyl)aniline)

4-Methoxy-N-(2-methylpropyl)aniline is a substituted aniline derivative featuring a methoxy group at the para position and an isobutyl (2-methylpropyl) substituent on the nitrogen. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. Its electron-rich aromatic system and secondary amine functionality make it a versatile building block for further functionalization. The methoxy group enhances solubility in organic solvents, while the branched alkyl chain may influence steric and electronic properties in downstream reactions. Proper handling is required due to potential amine reactivity and sensitivity to oxidation. Storage under inert conditions is recommended to maintain stability.
4-methoxy-N-(2-methylpropyl)aniline structure
71182-60-0 structure
Product name:4-methoxy-N-(2-methylpropyl)aniline
CAS No:71182-60-0
MF:C11H17NO
MW:179.258783102036
MDL:MFCD11147313
CID:545930
PubChem ID:12143375

4-methoxy-N-(2-methylpropyl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-methoxy-N-(2-methylpropyl)-
    • 4-methoxy-N-(2-methylpropyl)aniline
    • Benzenamine,4-methoxy-N-(2-methylpropyl)
    • N-(4-methoxyphenyl)-iso-butylamine
    • N-(isobutyl)-4-methoxyaniline
    • N-isobutyl-4-methoxybenzenamine
    • N-isobutyl-N-(4-methoxyphenyl)amine
    • MFCD11147313
    • SCHEMBL16671107
    • AKOS000241602
    • FYGQPDOYMGONFR-UHFFFAOYSA-N
    • EN300-33055
    • 71182-60-0
    • N-Isobutyl-4-methoxyaniline
    • CHEMBL237195
    • DTXSID00478482
    • MDL: MFCD11147313
    • Inchi: InChI=1S/C11H17NO/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3
    • InChI Key: FYGQPDOYMGONFR-UHFFFAOYSA-N
    • SMILES: CC(C)CNC1=CC=C(C=C1)OC

Computed Properties

  • Exact Mass: 179.13100
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 3.2

Experimental Properties

  • PSA: 21.26000
  • LogP: 2.83610

4-methoxy-N-(2-methylpropyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-33055-1.0g
4-methoxy-N-(2-methylpropyl)aniline
71182-60-0 95%
1g
$284.0 2023-06-08
Enamine
EN300-33055-0.25g
4-methoxy-N-(2-methylpropyl)aniline
71182-60-0 95%
0.25g
$105.0 2023-09-04
1PlusChem
1P005XIY-1g
Benzenamine, 4-methoxy-N-(2-methylpropyl)-
71182-60-0 95%
1g
$401.00 2023-12-16
1PlusChem
1P005XIY-10g
Benzenamine, 4-methoxy-N-(2-methylpropyl)-
71182-60-0 95%
10g
$1575.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2039627-1g
N-Isobutyl-4-methoxyaniline
71182-60-0
1g
¥1558.00 2024-05-02
A2B Chem LLC
AC75930-250mg
N-Isobutyl-4-methoxyaniline
71182-60-0 95%
250mg
$324.00 2024-04-19
A2B Chem LLC
AC75930-100mg
N-Isobutyl-4-methoxyaniline
71182-60-0 95%
100mg
$286.00 2024-04-19
Enamine
EN300-33055-0.1g
4-methoxy-N-(2-methylpropyl)aniline
71182-60-0 95%
0.1g
$73.0 2023-09-04
Enamine
EN300-33055-10.0g
4-methoxy-N-(2-methylpropyl)aniline
71182-60-0 95%
10g
$1224.0 2023-06-08
Enamine
EN300-33055-5.0g
4-methoxy-N-(2-methylpropyl)aniline
71182-60-0 95%
5g
$825.0 2023-06-08

4-methoxy-N-(2-methylpropyl)aniline Production Method

Additional information on 4-methoxy-N-(2-methylpropyl)aniline

Introduction to 4-methoxy-N-(2-methylpropyl)aniline (CAS No. 71182-60-0)

4-methoxy-N-(2-methylpropyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 71182-60-0, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound belongs to the class of anilines, which are aromatic amines featuring a phenyl ring attached to an amine group. The presence of a methoxy group at the para position and an isobutyl substituent on the nitrogen atom imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and potential candidate for various applications.

The molecular structure of 4-methoxy-N-(2-methylpropyl)aniline consists of a benzene ring substituted with a hydroxyl group at the fourth position and an amine group linked to an isobutyl chain. This structural configuration contributes to its reactivity and functionality, making it a versatile building block in organic synthesis. The compound exhibits moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane, which facilitates its use in various chemical reactions and formulations.

In recent years, there has been increasing interest in exploring the pharmacological potential of 4-methoxy-N-(2-methylpropyl)aniline. Researchers have been investigating its role as a precursor or intermediate in the synthesis of more complex molecules with therapeutic applications. The methoxy group enhances electronic properties, influencing interactions with biological targets, while the isobutyl side chain contributes to lipophilicity, which is often crucial for drug bioavailability.

One of the most compelling areas of research involving 4-methoxy-N-(2-methylpropyl)aniline is its application in the development of novel pharmaceutical agents. Studies have suggested that derivatives of this compound may exhibit properties relevant to neurological disorders, inflammation, and cancer treatment. The ability to modify its structure allows chemists to fine-tune its pharmacokinetic and pharmacodynamic profiles, making it a promising scaffold for drug discovery.

The synthesis of 4-methoxy-N-(2-methylpropyl)aniline typically involves multi-step organic reactions, starting from commercially available aromatic precursors. Common synthetic routes include nucleophilic aromatic substitution followed by alkylation or reduction steps. The efficiency and yield of these reactions are critical factors in determining the practicality of using this compound in industrial-scale production.

From a chemical biology perspective, 4-methoxy-N-(2-methylpropyl)aniline has been studied for its interactions with enzymes and receptors. Its structural features enable it to mimic or inhibit biological pathways, which could lead to new therapeutic strategies. For instance, modifications at the nitrogen or phenolic positions might enhance binding affinity to specific targets, thereby improving drug efficacy.

The safety profile of 4-methoxy-N-(2-methylpropyl)aniline is another important consideration in its application. While preliminary studies suggest that it is relatively stable under normal conditions, further research is needed to evaluate its toxicity and environmental impact. Standard laboratory practices should be followed when handling this compound to ensure safe usage.

Future directions in research may focus on optimizing synthetic methodologies for 4-methoxy-N-(2-methylpropyl)aniline, as well as exploring novel derivatives with enhanced biological activity. Advances in computational chemistry and high-throughput screening could accelerate the discovery process by predicting promising analogs based on structural data.

In conclusion, 4-methoxy-N-(2-methylpropyl)aniline (CAS No. 71182-60-0) represents a fascinating compound with diverse potential applications in pharmaceutical chemistry. Its unique structural attributes make it a valuable tool for synthetic chemists and drug developers alike. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly important role in addressing various scientific challenges.

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